![molecular formula C19H27N3O2S B2969058 4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide CAS No. 1008015-38-0](/img/structure/B2969058.png)
4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from commercially available 4-bromo-1H-indole , it undergoes Vilsmeier formylation at the 3-position to yield compound 2. Further transformations lead to the formation of the target compound. Notably, this synthetic route utilizes simple reagents and provides good yields .
Mechanism of Action
The precise mechanism of action for this compound depends on its intended use. It could act as a precursor to biologically active natural products, such as Indiacen A and Indiacen B . These natural products exhibit various pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects .
Future Directions
: B. Ravi Kumar, A. Kishore Kumar, B. Srinivas Reddy, K. Shashikala & E. Laxminarayana. “Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate.” Russian Journal of Organic Chemistry, Volume 58, pages 580–583 (2022). Read more
properties
IUPAC Name |
4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-12(2)15(17(24)22-18-20-10-11-25-18)21-16(23)13-6-8-14(9-7-13)19(3,4)5/h6-9,12,15H,10-11H2,1-5H3,(H,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFSDAVTASDSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NCCS1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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